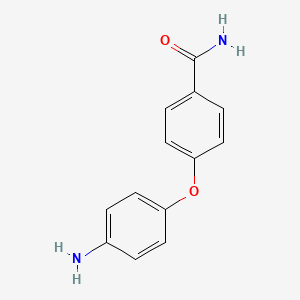

4-(4-Aminophenoxy)benzamide

説明

Structural Significance of the Benzamide Moiety in Organic Chemistry

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide group. ontosight.ai This structural unit is a cornerstone in organic synthesis and medicinal chemistry due to its chemical stability and diverse reactivity. mdpi.com The amide bond, formed between a carbonyl group and a nitrogen atom, is planar and can participate in resonance, which contributes to its stability. wikipedia.org Amides are generally more stable to hydrolysis than esters. wikipedia.org

The benzamide moiety can engage in various chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, while the amide group itself can be involved in reactions such as hydrolysis under acidic or basic conditions. wikipedia.org The presence of the benzamide structure is a key feature in many pharmacologically active molecules. ontosight.ai

Overview of Aminophenoxy Functional Groups in Molecular Design

The aminophenoxy group, which consists of an amino group attached to a phenoxy ring, is another critical component of 4-(4-Aminophenoxy)benzamide. This functional group significantly influences the molecule's electronic properties and potential for intermolecular interactions. The amino group is a primary amine, a derivative of ammonia where one hydrogen atom is replaced by the phenoxy group. biotechacademy.dk

Current Research Landscape for this compound and Related Scaffolds

Current research involving this compound and similar chemical structures is diverse and expanding. Scientists are exploring its use as a building block in the synthesis of more complex molecules and polymers. researchgate.net For instance, derivatives of this compound have been investigated for their potential in developing novel materials. researchgate.net

In the field of medicinal chemistry, scaffolds related to this compound are being studied for their potential biological activities. For example, various benzamide derivatives are being explored as potential inhibitors of enzymes like tyrosine kinases. nih.govmdpi.comresearchgate.net Research has shown that modifications to the benzamide and aminophenoxy groups can lead to compounds with significant inhibitory activity against various cancer cell lines. mdpi.comresearchgate.net The flexible nature of linkers like the aminophenoxy group is a key aspect of this research, allowing for the design of molecules that can bind effectively to specific biological targets. nih.gov

The synthesis and characterization of this compound and its analogs are also of academic interest. Researchers utilize techniques like High-Performance Liquid Chromatography (HPLC) for analysis and purification. Synthetic routes often involve condensation reactions to form the core benzamide structure.

特性

IUPAC Name |

4-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXRZMVBLFFQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Aminophenoxy)benzamide, and how can intermediates be stabilized during synthesis?

- Methodological Answer : A common approach involves condensation reactions between aromatic diamines and dianhydrides. For example, fluorine-containing polyimides derived from this compound analogs are synthesized via stepwise polymerization, where intermediates like poly(amic acid)s are stabilized by controlling moisture levels and using aprotic solvents (e.g., NMP or DMAc) to prevent premature cyclization . Intermediate stabilization may also involve DSC analysis to monitor decomposition temperatures, as seen in analogous benzamide derivatives .

Q. What safety precautions are critical when handling this compound and its derivatives?

- Methodological Answer : Conduct a hazard analysis for all reagents (e.g., mutagenic intermediates) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). For example, Ames II testing revealed that some anomeric amide derivatives exhibit mutagenicity comparable to benzyl chloride, necessitating PPE (gloves, goggles) and ventilation . Storage of thermally unstable intermediates requires inert atmospheres and temperature monitoring .

Q. How can purity and structural integrity of this compound derivatives be validated post-synthesis?

- Methodological Answer : Use HPLC or GC-MS for purity assessment. Structural confirmation via FT-IR (amide I/II bands ~1650 cm⁻¹) and NMR (aromatic proton integration, amine resonance). For polyimide analogs, inherent viscosity measurements (0.52–1.23 dL/g) and X-ray diffraction confirm amorphous/crystalline phases .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) influence the dielectric and thermal properties of this compound-based polyimides?

- Methodological Answer : Increasing fluorine content reduces dielectric constants (from 3.51 to 2.72 at 1 kHz) and moisture absorption by enhancing hydrophobicity. Thermal stability is assessed via TGA (10% weight loss >542°C in N₂) and DSC (Tg = 287–328°C). Adjusting dianhydride/diamine ratios optimizes flexibility and film-forming properties .

Q. What computational strategies predict the bioactivity or physicochemical properties of this compound derivatives?

- Methodological Answer : Quantum chemistry (DFT), QSPR models, and neural networks predict logP, PSA, and boiling points. For instance, CC-DPS technology uses InChI descriptors (e.g.,

InChI=1S/C14H9FN2O/...) to correlate substituent effects with solubility or receptor binding . Virtual screening (e.g., docking to PARP-1 or PI3K/AKT pathways) identifies antitumor candidates .

Q. How can conflicting mutagenicity data for benzamide derivatives be resolved in risk assessment?

- Methodological Answer : Compare Ames test results (e.g., compound-specific mutagenicity vs. class trends) and cross-reference with in silico tools like Derek Nexus. For example, while some anomeric amides are mutagenic, structural variations (e.g., electron-withdrawing groups) may reduce toxicity, as seen in this compound analogs .

Q. What experimental designs optimize reaction yields in multi-step syntheses of this compound analogs?

- Methodological Answer : Use DoE (Design of Experiments) to screen variables (solvent polarity, catalyst loading). For example, sodium pivalate in acetonitrile improves yields in benzamide coupling by stabilizing reactive intermediates . Continuous flow reactors enhance scalability and reduce side reactions in industrial settings .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar this compound derivatives?

- Methodological Answer : Differences arise from substituent positioning (e.g., meta vs. para-aminophenoxy groups) affecting steric/electronic interactions. For instance, thiazole-containing analogs (PubChem CID 135570313) show higher receptor affinity than pyridinyl derivatives due to enhanced π-π stacking . Validate via SAR studies and crystallography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。